molecular formula C29H56N10O7 B3028222 Sligrl-NH2

Sligrl-NH2

Cat. No.: B3028222
M. Wt: 656.8 g/mol
InChI Key: SGPMJRPYYIJZPC-JYAZKYGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

SLIGRL-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product’s integrity .

Chemical Reactions Analysis

Types of Reactions

SLIGRL-NH2 primarily undergoes reactions typical of peptides, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation: The amino acid residues, particularly those containing sulfur, can undergo oxidation.

    Amidation: The C-terminal amide group can participate in amidation reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Amidation: Catalysts like carbodiimides can facilitate amidation reactions.

Major Products

Scientific Research Applications

SLIGRL-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in activating PAR2 and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain, and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

    SLIGKV-NH2: Another PAR2 agonist with a similar structure but different amino acid sequence.

    TFLLR-NH2: A peptide that activates PAR1, another member of the protease-activated receptor family.

    AYPGKF-NH2: A peptide that selectively activates PAR4.

Uniqueness

SLIGRL-NH2 is unique in its high specificity and potency for PAR2 activation. Its ability to modulate various physiological processes makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJRPYYIJZPC-JYAZKYGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sligrl-NH2
Reactant of Route 2
Sligrl-NH2
Reactant of Route 3
Reactant of Route 3
Sligrl-NH2
Reactant of Route 4
Sligrl-NH2
Reactant of Route 5
Sligrl-NH2
Reactant of Route 6
Sligrl-NH2

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